molecular formula C9H8BrF2NO2 B13109887 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one

2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one

Cat. No.: B13109887
M. Wt: 280.07 g/mol
InChI Key: ALWAEEXQPQBFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H7BrF2NO2 It is a brominated ethanone derivative with a difluoromethoxy and methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-(difluoromethoxy)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The difluoromethoxy and methyl groups can enhance its binding affinity and specificity for certain molecular targets. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethan-1-one
  • 2-Bromo-1-(2-chlorophenyl)ethan-1-one
  • 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one

Uniqueness

2-Bromo-1-(2-(difluoromethoxy)-6-methylpyridin-4-yl)ethan-1-one is unique due to the presence of both difluoromethoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and binding affinity for specific targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

2-bromo-1-[2-(difluoromethoxy)-6-methylpyridin-4-yl]ethanone

InChI

InChI=1S/C9H8BrF2NO2/c1-5-2-6(7(14)4-10)3-8(13-5)15-9(11)12/h2-3,9H,4H2,1H3

InChI Key

ALWAEEXQPQBFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC(F)F)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.